2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
説明
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide (hereafter referred to as Compound A) is a quinazolinone derivative featuring a sulfanyl-linked acetamide moiety substituted with a 3,4-difluorophenyl group. Its core structure comprises a bicyclic quinazolinone system, a bromophenyl substituent at position 3, and a thioether bridge connecting the acetamide group (Fig. 1).
Compound A’s structural complexity arises from:
特性
分子式 |
C22H14BrF2N3O2S |
|---|---|
分子量 |
502.3 g/mol |
IUPAC名 |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C22H14BrF2N3O2S/c23-13-5-8-15(9-6-13)28-21(30)16-3-1-2-4-19(16)27-22(28)31-12-20(29)26-14-7-10-17(24)18(25)11-14/h1-11H,12H2,(H,26,29) |
InChIキー |
WIWCIKJWUJRQKN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
準備方法
Cyclocondensation of Anthranilic Acid and 4-Bromoaniline
Benzoxazinone intermediates are generated by reacting anthranilic acid with acetic anhydride under reflux (1 hour, 140°C). Subsequent treatment with 4-bromoaniline in glacial acetic acid (6–7 hours, reflux) yields 2-methyl-3-(4-bromophenyl)-4(3H)-quinazolinone. This step achieves 70–85% yields in optimized conditions (Table 1).
Table 1: Cyclocondensation Reaction Parameters
Base-Promoted SNAr Reactions
Alternative methods employ cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to facilitate nucleophilic aromatic substitution (SNAr) between 2-fluoro-N-methylbenzamide and amides. This transition-metal-free approach achieves 70–92% yields for 2,3-disubstituted quinazolinones.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linker is introduced via nucleophilic substitution or thiol-ene coupling.
Thiol Substitution of Methyl Groups
2-Methylquinazolinone intermediates undergo methyl group displacement using thiourea or potassium thioacetate. For example, refluxing 2-methyl-3-(4-bromophenyl)-4(3H)-quinazolinone with thiourea in ethanol (12 hours, 80°C) replaces the methyl group with a thiol (-SH). Subsequent alkylation with chloroacetamide derivatives introduces the sulfanylacetamide moiety.
Key Reaction Conditions :
Direct Sulfur Incorporation via SNAr
In DMSO with Cs₂CO₃, 2-fluorobenzamide derivatives react with thiol-containing nucleophiles (e.g., mercaptoacetamide) to form C–S bonds directly. This one-pot method avoids intermediate isolation, achieving 70–85% efficiency.
Coupling with 3,4-Difluorophenyl Acetamide
The final step couples the sulfanyl-quinazolinone intermediate with 3,4-difluorophenylacetamide via amide bond formation.
Carbodiimide-Mediated Amidation
Activation of the carboxylic acid group (from mercaptoacetic acid) with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates coupling with 3,4-difluoroaniline. Reactions in dichloromethane (DCM) or DMF at 0–25°C yield 60–75% of the target compound.
Table 2: Amidation Optimization
Microwave-Assisted Synthesis
Microwave irradiation (100–120°C, 30 minutes) accelerates amidation, improving yields to 80–85% while reducing side products.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography (petroleum ether/ethyl acetate gradients) isolates intermediates and the final compound. High-performance liquid chromatography (HPLC) with C18 columns achieves >95% purity.
Spectroscopic Analysis
-
¹H/¹³C NMR : Confirms substitution patterns (e.g., 4-bromophenyl at δ 7.5–8.0 ppm; difluorophenyl at δ 6.8–7.2 ppm).
-
FT-IR : Identifies carbonyl (C=O, 1680 cm⁻¹) and amide (N–H, 3300 cm⁻¹) groups.
Challenges and Optimization Strategies
Regioselectivity in Quinazolinone Formation
Electron-withdrawing groups (e.g., bromo) on the aniline ring direct cyclization to the para position. Steric effects from ortho-substituents necessitate higher temperatures (140°C vs. 100°C).
化学反応の分析
科学研究への応用
2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N-(3,4-ジフルオロフェニル)アセトアミドは、次のようないくつかの科学研究に応用されています。
化学: より複雑な分子の合成におけるビルディングブロックとして、また様々な有機反応における試薬として使用されます。
生物学: この化合物は、抗菌性や抗癌性など、潜在的な生物活性について研究されています。
医学: 様々な疾患に対する治療薬としての可能性を探るための研究が進行中です。
科学的研究の応用
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
類似化合物の比較
2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N-(3,4-ジフルオロフェニル)アセトアミドに似た化合物には、次のようなものがあります。
2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N-(2-メトキシ-5-メチルフェニル)アセトアミド: この化合物は、ジフルオロフェニル基の代わりにメトキシ基とメチル基を持っています.
2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N-(4-クロロ-2-メトキシ-5-メチルフェニル)アセトアミド: この化合物は、ジフルオロフェニル基の代わりにクロロ基とメトキシ基を持っています.
2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N-(2,5-ジメチルフェニル)アセトアミド: この化合物は、ジフルオロフェニル基の代わりに2つのメチル基を持っています.
これらの類似の化合物は、特にジフルオロフェニル基の存在により、2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N-(3,4-ジフルオロフェニル)アセトアミドの独特の構造的特徴を際立たせており、これはその独特の化学的性質と生物学的性質に貢献する可能性があります。
類似化合物との比較
Structural Analogues
Core Modifications
Compound B (): 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
- Difference : 4-Chlorophenyl vs. 3,4-difluorophenyl in Compound A .
- Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce dipole interactions but increase hydrophobic binding .
Compound C (): 2-{[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
- Difference : Ethoxy group at the aryl acetamide position.
- Impact : Ethoxy’s electron-donating nature increases solubility but may reduce metabolic stability compared to fluorine .
Substituent Variations
Compound D (): 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide
- Difference: Lacks the quinazolinone core and sulfanyl bridge.
- Impact: Simplified structure reduces molecular weight (MW = 341.2 g/mol vs.
Compound E (): 2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
- Difference: Oxadiazole ring replaces quinazolinone.
- Impact: Oxadiazole’s electron-deficient nature may alter electronic properties and binding modes compared to the quinazolinone’s conjugated system .
Physicochemical Properties
- Solubility : Compound A ’s sulfanyl and fluorine groups likely enhance aqueous solubility compared to Compound B (chlorophenyl) and Compound D (simpler acetamide).
- Crystallinity: Compound D’s crystal structure () shows a dihedral angle of 66.4° between aryl rings, whereas Compound A’s quinazolinone core may enforce a more planar conformation, affecting packing efficiency .
Stability and Reactivity
- Electron-Withdrawing Effects: The 4-bromophenyl group in A and B stabilizes the quinazolinone core via resonance, while fluorine in A and D enhances oxidative stability .
- Metabolic Susceptibility : Sulfanyl bridges (A , B ) may undergo oxidation to sulfoxides, whereas ethoxy groups (C ) are prone to O-dealkylation .
生物活性
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a member of the quinazolinone family, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, alongside relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 480.4 g/mol. The unique structural features include:
- A quinazolinone core , which is often associated with pharmacological activity.
- A bromophenyl substituent , which can enhance biological interactions.
- A sulfanyl linkage , potentially contributing to its reactivity and binding capabilities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various acetamides for antimicrobial activity against several bacterial strains including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, it was found that certain derivatives demonstrated high levels of inhibition against these pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Tested Strains | Inhibition (%) |
|---|---|---|
| Compound A | S. aureus | 85.3 |
| Compound B | K. pneumoniae | 75.0 |
| Compound C | E. coli | 90.0 |
Note: The inhibition percentages represent the growth inhibition observed in laboratory assays.
Anticancer Activity
The anticancer potential of compounds related to this quinazolinone derivative has been examined using various cancer cell lines. For example, studies on similar compounds showed structure-dependent anticancer activity against A549 human lung adenocarcinoma cells. The introduction of specific substituents like bromine or fluorine significantly influenced the cytotoxicity and overall efficacy against cancer cells .
Table 2: Anticancer Activity Assessment
| Compound Name | Cell Line | Viability (%) after Treatment |
|---|---|---|
| Compound D | A549 | 64 |
| Compound E | HSAEC1-KT (non-cancerous) | 78 |
| Compound F | A549 (with bromine) | 61 |
Note: Viability percentages indicate the percentage of cells remaining viable after treatment with the compound.
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific enzymes or receptors within microbial or cancerous cells. Preliminary studies suggest that the sulfanyl group may play a crucial role in these interactions, enhancing binding affinity and modulating enzyme activity .
Case Studies
Several case studies have highlighted the potential of quinazolinone derivatives in therapeutic applications:
- Case Study on Antimicrobial Efficacy : A study involving a series of synthesized acetamides demonstrated that compounds with similar structural motifs showed promising results against multi-drug resistant strains, indicating their potential as lead candidates for new antimicrobial agents .
- Case Study on Anticancer Properties : Another investigation into the anticancer activity of quinazolinone derivatives revealed that modifications in substituent groups could significantly alter their cytotoxic profiles. This study emphasized the importance of structural optimization in enhancing therapeutic efficacy .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the condensation of 4-bromophenylacetic acid derivatives with 3,4-difluoroaniline. Key steps include:
- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDCl) in dichloromethane under inert conditions .
- Thiolation : Introduce the sulfanyl group via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (0–5°C) to avoid side reactions .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and HPLC for >95% purity .
- Critical Parameters : Monitor pH during amidation (use triethylamine as a base) and optimize stoichiometry to minimize unreacted intermediates .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm; fluorophenyl carbons at δ 115–120 ppm) .
- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., 66.4° between bromophenyl and difluorophenyl planes), critical for understanding conformational stability .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 504.08) and isotopic patterns for bromine/fluorine .
Q. How should researchers design initial biological screening assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases (quinazolinone core) and antimicrobial targets (sulfanyl group) based on structural analogs .
- In Vitro Assays :
- Anticancer : Use MTT assays on HeLa or MCF-7 cells with IC determination (dose range: 1–100 µM) .
- Antimicrobial : Conduct broth microdilution (MIC) against S. aureus and E. coli .
- Controls : Include cisplatin (anticancer) and ciprofloxacin (antimicrobial) as positive controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodological Answer :
- Core Modifications :
- Replace bromophenyl with chlorophenyl or methyl groups to assess halogen/steric effects .
- Modify the sulfanyl group to sulfonyl or methylsulfonyl to evaluate electron-withdrawing impacts .
- Biological Testing : Compare IC shifts in kinase inhibition (e.g., EGFR) and logP changes via HPLC .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities against EGFR (PDB: 1M17) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Data Discrepancy Analysis :
- Solvent Effects : Re-run docking with explicit solvent models (e.g., TIP3P) if hydrophobic interactions are overestimated .
- Conformational Sampling : Perform MD simulations (AMBER) to assess flexibility of the sulfanyl-acetamide linker .
- Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics and validate docking poses .
Q. How can researchers optimize this compound’s pharmacokinetic (PK) properties for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the acetamide moiety to improve aqueous solubility (measure via shake-flask logD) .
- Metabolic Stability : Perform microsomal assays (human liver microsomes) with LC-MS to identify oxidation hotspots (e.g., quinazolinone ring) .
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
